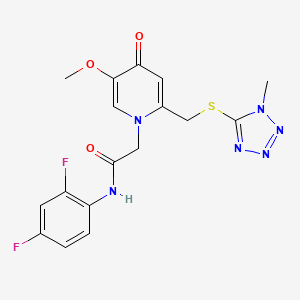
N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16F2N6O3S and its molecular weight is 422.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aromatic Rings : The presence of a difluorophenyl group enhances lipophilicity and potential bioactivity.
- Pyridine Derivative : The pyridinone moiety contributes to its interaction with biological targets.
- Tetrazole Group : This functional group is known for its role in enhancing pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with hydroxyl or methoxy groups have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress . This activity can be crucial in preventing cellular damage associated with various diseases, including diabetes and neurodegenerative disorders.
2. Inhibition of Aldose Reductase
The compound has been investigated for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in the complications of diabetes due to its role in the polyol pathway. Inhibitors of ALR2 can prevent the accumulation of sorbitol and fructose, which are toxic at elevated levels. Preliminary studies suggest that this compound may exhibit submicromolar inhibitory activity against ALR2 .
3. Anti-inflammatory Potential
Given its structural characteristics, the compound is hypothesized to modulate inflammatory pathways. Compounds similar in structure have been reported to influence cytokine production and reduce inflammation markers in various models . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential efficacy of this compound:
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Free Radical Scavenging : The presence of electron-rich groups allows for effective neutralization of reactive oxygen species (ROS).
- Enzyme Inhibition : The structural features may facilitate binding to active sites on enzymes like ALR2, thereby inhibiting their activity.
- Modulation of Signaling Pathways : It may influence signaling cascades involved in inflammation and cellular stress responses.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3S/c1-24-17(21-22-23-24)29-9-11-6-14(26)15(28-2)7-25(11)8-16(27)20-13-4-3-10(18)5-12(13)19/h3-7H,8-9H2,1-2H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNIKYUKLFYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














